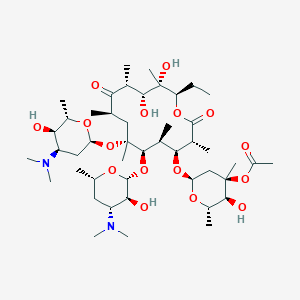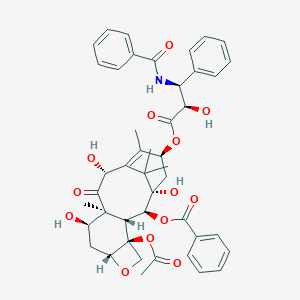
7-Epi-10-deacetyltaxol
Overview
Description
7-Epi 10-desacetyl paclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent. This compound, originally isolated from the plant Taxus yunnanensis, has shown potential growth inhibitory activities against human cancer cells . It is a taxane diterpenoid and exhibits cytotoxicity against HeLa cells with an IC50 value of 85 μM .
Mechanism of Action
Target of Action
7-Epi 10-Desacetyl Paclitaxel, also known as 7-Epi-10-deacetyltaxol, is a derivative of paclitaxel . The primary targets of this compound are cancer cells, particularly HeLa cells . It exhibits significant cytotoxicity against these cells .
Mode of Action
7-Epi 10-Desacetyl Paclitaxel interacts with its targets by inhibiting cell division . This inhibition leads to the death of cancer cells . It also induces apoptosis and DNA fragmentation in HepG2 hepatocellular carcinoma cells in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . It inhibits α-glucosidase , a key enzyme in carbohydrate metabolism, which may contribute to its anticancer activities. Furthermore, it induces reactive oxygen species (ROS) generation and increases the Bax/Bcl-2 ratio, leading to apoptosis .
Pharmacokinetics
Paclitaxel is known for its poor solubility, which can affect its bioavailability and require the use of special formulations or delivery systems for effective administration .
Result of Action
The result of the action of 7-Epi 10-Desacetyl Paclitaxel is the inhibition of cell division, leading to the death of cancer cells . It also induces apoptosis, a form of programmed cell death, in cancer cells . These effects contribute to its potential as an anticancer agent .
Action Environment
The action, efficacy, and stability of 7-Epi 10-Desacetyl Paclitaxel can be influenced by various environmental factors. These may include the physiological environment of the body, such as pH and temperature, as well as factors related to drug formulation and administration . .
Biochemical Analysis
Biochemical Properties
7-Epi 10-Desacetyl Paclitaxel exhibits cytotoxicity against HeLa cells with an IC50 value of 85 μM . It inhibits α-glucosidase (IC50 = 48.8 µM) and induces apoptosis and DNA fragmentation in HepG2 hepatocellular carcinoma cells in a concentration-dependent manner .
Cellular Effects
7-Epi 10-Desacetyl Paclitaxel has shown to have significant effects on various types of cells. It exhibits cytotoxicity against HeLa cells . It also induces apoptosis and DNA fragmentation in HepG2 hepatocellular carcinoma cells in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of 7-Epi 10-Desacetyl Paclitaxel is similar to that of paclitaxel. It binds to β-tubulin and stabilizes microtubules, resulting in cell cycle arrest and apoptosis . It also induces cancer cell death by activating the cleavage of procaspases and proapoptotic markers .
Metabolic Pathways
7-Epi 10-Desacetyl Paclitaxel is involved in the taxane biosynthetic pathway. The formation of the taxane skeleton is initiated by the cyclization of geranylgeranyl diphosphate yielding taxa-4(5),11(12)-diene, which is mediated by the enzyme taxadiene synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi 10-desacetyl paclitaxel involves multiple steps, starting from the natural product paclitaxel. The key steps include selective deacetylation and epimerization at specific positions on the paclitaxel molecule. The reaction conditions typically involve the use of organic solvents and catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of 7-Epi 10-desacetyl paclitaxel is often carried out through semi-synthetic processes. These processes start with the extraction of paclitaxel from natural sources, followed by chemical modifications to obtain the desired derivative. The use of biotechnological methods, such as fermentation with specific microorganisms, is also explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Epi 10-desacetyl paclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products: The major products formed from these reactions include various derivatives of 7-Epi 10-desacetyl paclitaxel with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
7-Epi 10-desacetyl paclitaxel has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Studied for its cytotoxic effects on various cancer cell lines, providing insights into its potential as an anticancer agent.
Medicine: Explored for its therapeutic potential in cancer treatment, particularly in cases where resistance to paclitaxel is observed.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Comparison with Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
10-Deacetyl baccatin III: A precursor in the semi-synthesis of taxane derivatives.
Uniqueness: 7-Epi 10-desacetyl paclitaxel is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to overcome resistance mechanisms seen with paclitaxel makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVGQKNNUHXIP-DIYBZAJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559294 | |
| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78454-17-8, 111149-94-1 | |
| Record name | 7-epi-10-Deacetyltaxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78454-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-epi-3'-epi-10-Deacetyltaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Deacetyl-7-epipaclitaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78454-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-DEACETYL-7-EPIPACLITAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

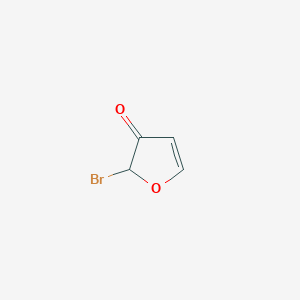
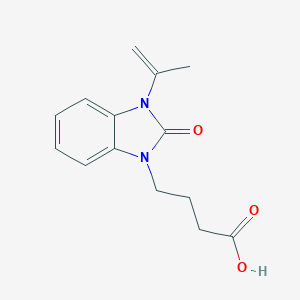


![N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide](/img/structure/B27559.png)
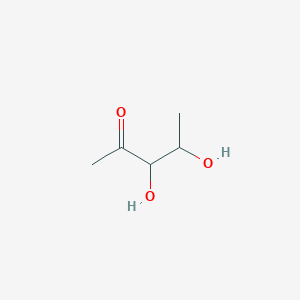
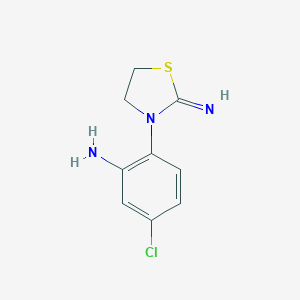
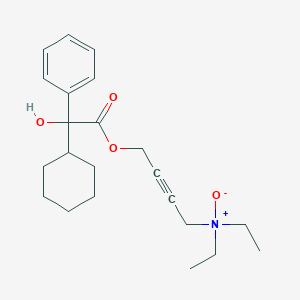
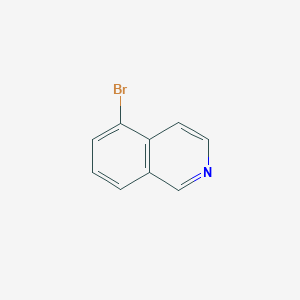
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)

